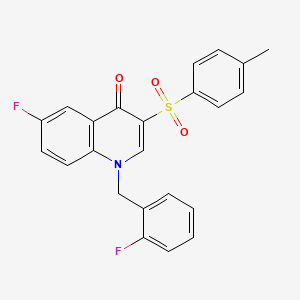

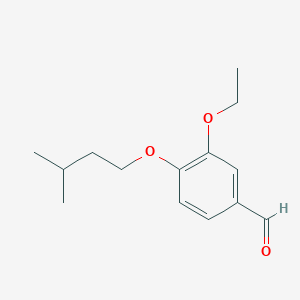

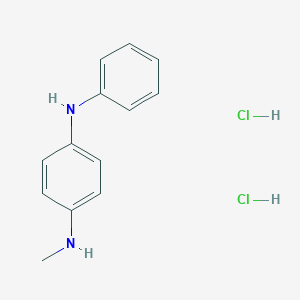

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTMTO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MTMTO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel approach in synthetic chemistry involves the development of methods for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology provides a route to N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the potential of specific oxalamide compounds in synthetic applications. The process is notable for its simplicity and high yields, indicating its utility in creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Tautomerism

Research into the chemical structure and properties of related thiophene derivatives has revealed the existence of amino-imino tautomerism in N-monosubstituted aminothiophenes. This discovery, resulting from the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, highlights the dynamic equilibrium between amino and imino forms in certain thiophene compounds, underscoring the intricate behavior of sulfur-containing heterocycles in chemical reactions (Brandsma et al., 1998).

Chiral Building Blocks

The transformation of methioninol into (S)-3-aminothiolane derivatives through acid-catalyzed rearrangement demonstrates the application of thiophene-based compounds in producing chiral building blocks. This stereospecific process yields compounds with significant potential in asymmetric synthesis, showcasing the versatility of thiophene derivatives in creating optically active molecules (Dehmlow & Westerheide, 1992).

Electronic and Stereochemical Interactions

The study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides reveals the complex electronic and stereochemical interactions within oxalamide derivatives. Investigations into the 1H NMR spectra and X-ray diffraction analysis of these compounds provide insight into their conformational dynamics and diastereomeric behaviors, contributing to a deeper understanding of their chemical properties and potential applications (Olivato et al., 2008).

Nanoparticle Generation

The creation of native polythiophene/PCBM composite nanoparticles via ultrasonic micronization and thermocleaving demonstrates the innovative use of thiophene derivatives in the field of nanotechnology. This method allows for the production of nanoparticles with potential applications in polymer solar cells, highlighting the role of thiophene-based compounds in developing new materials for renewable energy technologies (Nan et al., 2011).

Propiedades

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJKIDUANXZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)